molecular formula C15H13ClN4O B12410736 ADRA1D receptor antagonist 1 free base

ADRA1D receptor antagonist 1 free base

Cat. No.: B12410736
M. Wt: 300.74 g/mol
InChI Key: CDJPHTNUARAVMH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADRA1D receptor antagonist 1 (free base) is a potent and selective antagonist of the human alpha-1D adrenoceptor. This compound is orally active and has a high affinity for the alpha-1D adrenoceptor, with a dissociation constant (K_i) of 1.6 nanomolar. It is primarily used in scientific research to study overactive bladder disorders, such as urinary urgency, frequency, and incontinence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADRA1D receptor antagonist 1 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various chlorinated compounds, imines, and carboxamides .

Industrial Production Methods: Industrial production of ADRA1D receptor antagonist 1 (free base) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: ADRA1D receptor antagonist 1 (free base) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

ADRA1D receptor antagonist 1 (free base) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of alpha-1D adrenoceptor antagonists.

    Biology: Investigated for its effects on bladder function and its potential therapeutic applications in treating overactive bladder disorders.

    Medicine: Explored for its potential use in developing new treatments for urinary incontinence and other bladder-related conditions.

    Industry: Utilized in the development of new pharmaceuticals targeting the alpha-1D adrenoceptor

Mechanism of Action

ADRA1D receptor antagonist 1 (free base) exerts its effects by selectively binding to and inhibiting the alpha-1D adrenoceptor. This receptor is involved in regulating bladder contraction and other physiological processes. By blocking this receptor, the compound reduces bladder contractions and alleviates symptoms of overactive bladder disorders. The molecular targets and pathways involved include the alpha-1D adrenoceptor and associated signaling pathways .

Comparison with Similar Compounds

Uniqueness: ADRA1D receptor antagonist 1 (free base) is unique due to its high selectivity and potency for the alpha-1D adrenoceptor. This selectivity allows for targeted therapeutic effects with potentially fewer side effects compared to less selective compounds .

Properties

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide

InChI

InChI=1S/C15H13ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,1H3,(H2,19,21)/t9-/m1/s1

InChI Key

CDJPHTNUARAVMH-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl

Origin of Product

United States

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